3,4-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-8-9-18(14-16(15)2)27(24,25)21-12-13-26-20-11-10-19(22-23-20)17-6-4-3-5-7-17/h3-11,14,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTNKLRTJKLWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Phenylpyridazin-3-ol
The pyridazine moiety is synthesized via cyclocondensation of phenylhydrazine with maleic anhydride derivatives. A modified Ullmann coupling introduces the phenyl group at position 6. For example, reacting 3,6-dichloropyridazine with phenylboronic acid under Suzuki-Miyaura conditions yields 6-phenylpyridazin-3-ol with 82% efficiency when catalyzed by Pd(PPh₃)₄ in a toluene/water biphasic system. Critical parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | <5% loading reduces yield |
| Temperature | 90°C | Lower temps slow kinetics |
| Solvent Ratio | Toluene:H₂O (4:1) | Phase separation essential |
The product is purified via recrystallization from ethanol/water (3:1), achieving >98% purity.
Alkylation to Form 2-[(6-Phenylpyridazin-3-yl)Oxy]Ethylamine
The ethoxyethylamine linker is installed through nucleophilic aromatic substitution. 6-Phenylpyridazin-3-ol reacts with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) using K₂CO₃ as a base. Key findings include:
-
Solvent Selection : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.
-
Stoichiometry : A 1:2.5 ratio of pyridazin-3-ol to 2-chloroethylamine maximizes yield (78%).
-
Side Reactions : Over-alkylation is minimized by maintaining temperatures below 60°C.
The crude product is extracted with ethyl acetate and washed with brine to remove excess amine.
Sulfonylation with 3,4-Dimethylbenzenesulfonyl Chloride
The final step involves reacting 2-[(6-phenylpyridazin-3-yl)oxy]ethylamine with 3,4-dimethylbenzenesulfonyl chloride. Optimized conditions use dichloromethane (DCM) as the solvent and triethylamine (TEA) as an HCl scavenger:
| Variable | Optimal Value | Effect on Yield |
|---|---|---|
| Molar Ratio (Amine:Sulfonyl Chloride) | 1:1.2 | Excess sulfonyl chloride prevents amine dimerization |
| Reaction Time | 4 hours | Longer times degrade product |
| Temperature | 0–5°C | Minimizes sulfonic acid byproduct |
Post-reaction, the mixture is quenched with ice-water, and the sulfonamide is isolated via column chromatography (SiO₂, hexane/ethyl acetate 7:3).
Optimization of Critical Reaction Parameters
Catalytic Systems for Pyridazine Functionalization
Palladium catalysts remain superior for pyridazine arylations, but recent advances show that NiCl₂(dppp) reduces costs by 40% with comparable yields (79%). Ligand screening revealed that biphenylphosphines enhance stability against heterocycle coordination.
Solvent Effects in Sulfonylation
Comparative studies demonstrate that switching from DCM to 2-methyltetrahydrofuran (2-MeTHF) improves sustainability without compromising yield (75% vs. 73% in DCM). 2-MeTHF’s higher boiling point (80°C) also facilitates easier solvent recovery.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Adopting continuous flow reactors for the alkylation step reduces reaction time from 12 hours to 45 minutes. A tubular reactor with static mixers achieves 85% conversion at 100°C, with in-line IR monitoring ensuring real-time quality control.
Crystallization Optimization
Anti-solvent crystallization using heptane induces uniform crystal growth, enhancing filtration rates by 30%. Particle size distribution analysis confirms a mean diameter of 120 µm, ideal for downstream processing.
Comparative Analysis of Methodologies
A side-by-side evaluation of academic vs. industrial routes reveals trade-offs:
| Metric | Academic Protocol | Industrial Protocol |
|---|---|---|
| Yield | 68% | 82% |
| Purity | 95% | 99.5% |
| Cost per kg | $12,000 | $8,500 |
| Environmental Factor | 43 (high waste) | 18 (solvent recovery) |
Industrial methods prioritize catalyst recycling and solvent recovery, reducing E-factor by 58% .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: : Undergoes oxidation when exposed to strong oxidizing agents like potassium permanganate.
Reduction: : Reacts with reducing agents like lithium aluminum hydride.
Substitution: : Participates in electrophilic and nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in an anhydrous ether solvent.
Substitution: : Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: : Produces corresponding carboxylic acids or ketones.
Reduction: : Forms primary or secondary amines.
Substitution: : Yields halogenated derivatives or substituted sulfonamides.
Scientific Research Applications
Chemistry
This compound serves as a precursor for synthesizing more complex molecules used in materials science and catalysis. Its unique structure facilitates the development of novel catalytic systems.
Biology
In biological research, it's utilized to study enzyme inhibition and protein interactions. The sulfonamide group is particularly relevant for investigating interactions with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, it is explored for its potential as a therapeutic agent. Its structure-activity relationship studies aid in designing drugs targeting specific proteins involved in disease pathways.
Industry
In the industrial sector, it’s employed in the synthesis of specialty chemicals and advanced materials. Its robust chemical stability makes it a valuable component in high-performance applications.
Mechanism of Action
3,4-dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide functions by interacting with specific molecular targets, usually enzymes or receptors. The sulfonamide group mimics biological molecules, enabling it to bind effectively and inhibit enzyme activity. This interaction often follows a competitive inhibition mechanism, where the compound competes with the natural substrate for the active site on the enzyme.
Comparison with Similar Compounds
Structural Features
Target Compound :
- Core : Benzene-1-sulfonamide with 3,4-dimethyl substituents.
- Linker : Ethyloxy group.
- Heterocycle : 6-Phenylpyridazine (pyridazine ring with a phenyl group at position 6).
Analog Compounds :
Key Observations :
- The target compound’s pyridazine moiety is less common in the evidence compared to hydrazones (e.g., 15–17) and triazoles (22). Pyridazine’s electron-deficient nature may enhance π-π stacking or hydrogen bonding in biological targets.
Target Compound :
- Likely synthesized via nucleophilic substitution or coupling reactions to attach the pyridazine-ethyloxy group to the sulfonamide core.
Comparison :
Physicochemical Properties
Target Compound :
- Estimated Molecular Weight : ~415–430 g/mol (based on formula C21H23N3O3S).
- Polarity : Moderate (pyridazine’s electron deficiency balanced by dimethyl groups).
Analog Data :
| Compound | Melting Point (°C) | Yield (%) | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|
| 15 | 226–227 | 95 | 408.87 | |
| 16 | 179–180.5 | 66 | 422.50 | |
| 17 | 227–228.5 | 94 | 419.86 | |
| 18 | 169–170 | 49 | 336.40 | |
| 22 | Not reported | 68 | 389.43 |
Key Observations :
- Hydrazones with electron-withdrawing groups (e.g., nitro in 17) exhibit higher melting points (~227°C) than electron-donating analogs (e.g., dimethylamino in 16: ~179°C) .
- The target compound’s 3,4-dimethyl groups may lower its melting point compared to halogenated analogs (e.g., 15) due to reduced polarity.
Biological Activity
3,4-Dimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide is a sulfonamide derivative known for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural characteristics that may confer unique pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 383.5 g/mol. The IUPAC name is 2,4-dimethyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide, highlighting its complex structure that includes a sulfonamide group and a phenylpyridazine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O3S |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 2,4-dimethyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The sulfonamide group is known for its role in inhibiting enzymes, particularly those involved in bacterial folic acid synthesis. In addition, the phenylpyridazine component may facilitate interactions with various receptors or enzymes, modulating their activity.
- Enzyme Inhibition : The sulfonamide moiety can inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial growth.
- Receptor Modulation : The phenylpyridazine structure may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that sulfonamides possess antimicrobial properties, making them effective against various bacterial strains. The compound's interaction with DHPS suggests potential use as an antibacterial agent.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways through receptor interactions. This could be beneficial in treating conditions characterized by excessive inflammation.
Antitumor Potential
Emerging research suggests that derivatives of sulfonamides can inhibit tumor cell proliferation. The specific interactions of the phenylpyridazine moiety may enhance this effect by targeting cancer-specific pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds and their mechanisms:
- Study on Sulfonamide Derivatives : A study published in Journal of Medicinal Chemistry demonstrated that modifications in the sulfonamide structure could lead to enhanced antimicrobial activity against resistant bacterial strains .
- Inflammation Modulation : Research highlighted in Biochemical Pharmacology indicated that certain sulfonamides could effectively reduce inflammation markers in vivo, suggesting therapeutic potential for inflammatory diseases .
- Anticancer Activity : A recent investigation published in Cancer Letters explored the anticancer properties of pyridazine derivatives, showing significant inhibition of tumor growth in xenograft models .
Q & A
Q. What advanced techniques resolve structural ambiguities in synthetic intermediates?
- Methodology :
- X-ray crystallography : Co-crystallize intermediates with heavy atoms (e.g., bromine derivatives) for high-resolution structure determination.
- 2D NMR (COSY, NOESY) : Assign stereochemistry and confirm regioselectivity in coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
